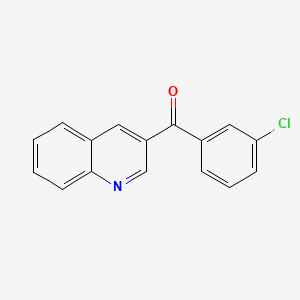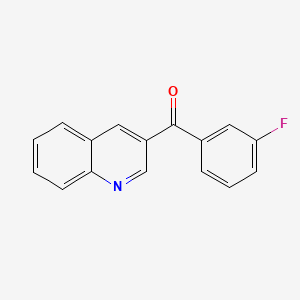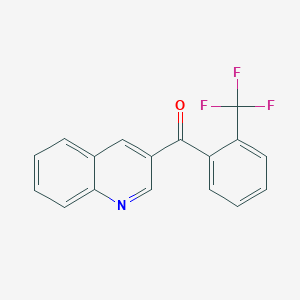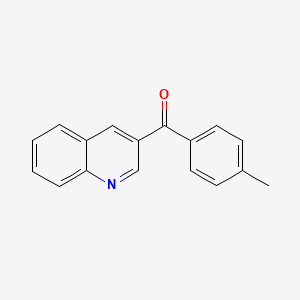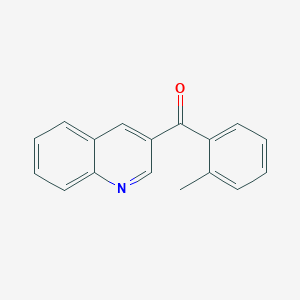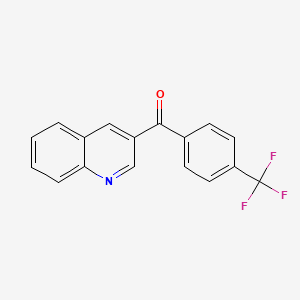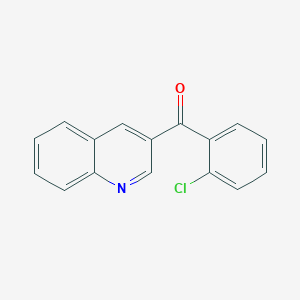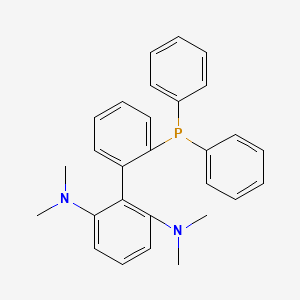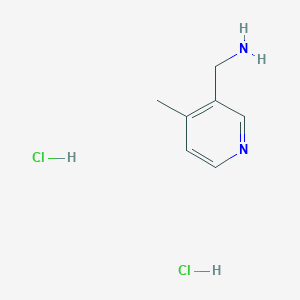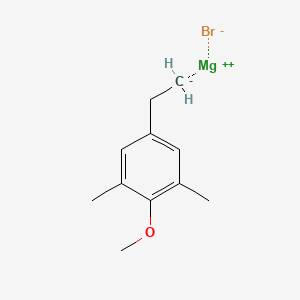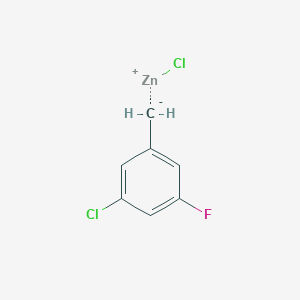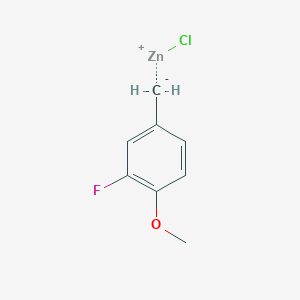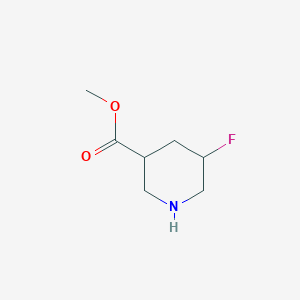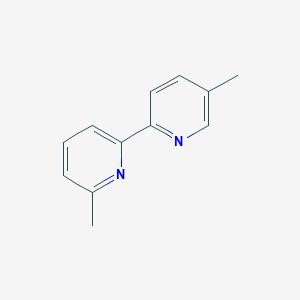
5,6'-Dimethyl-2,2'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6’-Dimethyl-2,2’-bipyridine is an organic compound with the molecular formula C12H12N2. It is a derivative of bipyridine, where two methyl groups are attached to the 5 and 6 positions of the pyridine rings. This compound is widely used as a ligand in coordination chemistry and has applications in various fields, including organic synthesis, pharmaceuticals, and materials science .
Wissenschaftliche Forschungsanwendungen
5,6’-Dimethyl-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Industry: The compound is used in the production of dyes, agrochemicals, and materials for electronic devices.
Wirkmechanismus
Target of Action
5,6’-Dimethyl-2,2’-bipyridine, also known as 5,6’-Dimethyl-[2,2’]bipyridinyl, is commonly used as a ligand to form complexes with ions such as Pd(II), Pt(II), Cu(II), Co(II), and Zn(II) . It has been reported to demonstrate significant activity against embryos .
Mode of Action
The compound binds to these metal ions as a chelating ligand, forming a 5-membered chelate ring . This interaction results in the formation of complexes that can have various effects depending on the specific metal ion involved .
Biochemical Pathways
It’s known that these complexes can have significant effects on various biological processes .
Pharmacokinetics
Like many other similar compounds, its bioavailability is likely to be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of 5,6’-Dimethyl-2,2’-bipyridine are largely dependent on the specific metal ion complex formed. For instance, a binuclear iron (III) complex of 5,5′-dimethyl-2,2′-bipyridine has been reported to show strong cytotoxicity activity against A549 cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5,6’-Dimethyl-2,2’-bipyridine. Factors such as pH, temperature, and the presence of other substances can affect its ability to form complexes with metal ions and thus its overall activity .
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6’-Dimethyl-2,2’-bipyridine typically involves the homocoupling of 6-bromopicoline. This reaction is catalyzed by transition metals such as palladium or nickel. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of 5,6’-Dimethyl-2,2’-bipyridine follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to enhance the efficiency and yield of the reaction. The product is then purified through crystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions
5,6’-Dimethyl-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually performed in ether solvents.
Substitution: Various electrophiles can be used, and the reactions are often catalyzed by transition metals.
Major Products Formed
Oxidation: N-oxides of 5,6’-Dimethyl-2,2’-bipyridine.
Reduction: Reduced bipyridine derivatives.
Substitution: Functionalized bipyridine derivatives with different substituents replacing the methyl groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-Dimethyl-2,2’-bipyridine
- 5,5’-Dimethyl-2,2’-bipyridine
- 6,6’-Dimethyl-2,2’-bipyridine
- 3,3’-Dimethyl-2,2’-bipyridine
Uniqueness
5,6’-Dimethyl-2,2’-bipyridine is unique due to the specific positioning of the methyl groups, which influences its electronic properties and steric effects. This positioning can affect the stability and reactivity of the metal complexes it forms, making it distinct from other dimethyl-substituted bipyridines .
Eigenschaften
IUPAC Name |
2-methyl-6-(5-methylpyridin-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-6-7-11(13-8-9)12-5-3-4-10(2)14-12/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQWGNYSJZOTNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
